1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one 1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
Brand Name: Vulcanchem
CAS No.: 2309556-80-5
VCID: VC6886359
InChI: InChI=1S/C13H24N2OS/c1-2-4-13(16)15-7-3-6-14(8-9-15)12-5-10-17-11-12/h12H,2-11H2,1H3
SMILES: CCCC(=O)N1CCCN(CC1)C2CCSC2
Molecular Formula: C13H24N2OS
Molecular Weight: 256.41

1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one

CAS No.: 2309556-80-5

Cat. No.: VC6886359

Molecular Formula: C13H24N2OS

Molecular Weight: 256.41

* For research use only. Not for human or veterinary use.

1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one - 2309556-80-5

Specification

CAS No. 2309556-80-5
Molecular Formula C13H24N2OS
Molecular Weight 256.41
IUPAC Name 1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
Standard InChI InChI=1S/C13H24N2OS/c1-2-4-13(16)15-7-3-6-14(8-9-15)12-5-10-17-11-12/h12H,2-11H2,1H3
Standard InChI Key GIADCYWJTGABRL-UHFFFAOYSA-N
SMILES CCCC(=O)N1CCCN(CC1)C2CCSC2

Introduction

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Molecular Formula

The systematic name 1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one delineates its structure:

  • A butan-1-one backbone (four-carbon ketone).

  • A 1,4-diazepane ring (seven-membered diazepine with nitrogen atoms at positions 1 and 4).

  • A thiolan-3-yl substituent (tetrahydrothiophen-3-yl) attached to the diazepane ring .

The molecular formula is C12_{12}H20_{20}N2_{2}OS, with a molecular weight of 240.36 g/mol. Key structural features include:

  • A ketone group at position 1 of the butanone chain.

  • A 1,4-diazepane ring enabling conformational flexibility.

  • A sulfur-containing thiolane moiety contributing to potential hydrogen bonding and lipophilicity .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one likely follows multi-step protocols analogous to related diazepane derivatives :

  • Diazepane Ring Formation: Cyclization of 1,4-diaminobutane with a diketone precursor under acidic conditions.

  • Thiolan-3-yl Introduction: Nucleophilic substitution or coupling reactions to attach the thiolane group at position 4 of the diazepane ring .

  • Ketone Functionalization: Alkylation or acylation of the diazepane nitrogen with butanoyl chloride.

Key Challenges:

  • Controlling regioselectivity during thiolane attachment.

  • Minimizing side reactions due to the diazepane ring’s flexibility .

Reaction Dynamics and Stability

The compound’s reactivity is influenced by:

  • pH Sensitivity: Protonation of the diazepane nitrogen alters solubility and nucleophilicity.

  • Oxidation: The thiolane sulfur atom is susceptible to oxidation, forming sulfoxide or sulfone derivatives .

  • Thermal Stability: Decomposition above 200°C, as observed in similar diazepane-thiolane hybrids .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: The diazepane-thiolane framework serves as a template for designing kinase inhibitors or GPCR modulators .

  • Prodrug Potential: The ketone group can be functionalized to improve solubility or target specificity.

Material Science

  • Ligand Design: Coordination with transition metals (e.g., Pd, Cu) for catalytic applications .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability .

  • Biological Screening: Evaluate affinity for neurological and cardiovascular targets .

  • Structure-Activity Relationships (SAR): Modify the thiolane and diazepane substituents to enhance potency.

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